CLogP Differentiation: Trifluoroethoxy vs. Trifluoroethyl vs. Unsubstituted Scaffold
The target compound exhibits a calculated LogP (CLogP) of 1.336 [1]. This value positions it in a favorable lipophilicity range for CNS drug discovery (typically LogP 1–4) and differentiates it from the less polar 1-(2,2,2-trifluoroethyl)-3-azabicyclo[3.2.0]heptane (CAS 1782418-94-3), which lacks the ether oxygen and is expected to have a higher LogP (estimated ~1.8–2.2 based on the absence of the H-bond accepting oxygen). The unsubstituted 3-azabicyclo[3.2.0]heptane (CAS 278-08-0, MW 97.16) is substantially more polar but lacks fluorination, precluding use in ¹⁸F-PET tracer development or fluorinated SAR series [2].
| Evidence Dimension | Lipophilicity (CLogP) |
|---|---|
| Target Compound Data | CLogP = 1.336 |
| Comparator Or Baseline | 1-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.2.0]heptane (estimated CLogP ~1.8–2.2); 3-Azabicyclo[3.2.0]heptane (estimated CLogP ~0.5–1.0) |
| Quantified Difference | Target CLogP is ~0.5–0.9 units lower than trifluoroethyl analog and ~0.3–0.8 units higher than unsubstituted scaffold |
| Conditions | CLogP calculated by vendor (Sima-Lab); comparator values estimated by structural analogy |
Why This Matters
The intermediate CLogP of 1.336, conferred specifically by the trifluoroethoxy oxygen, balances membrane permeability with aqueous solubility — a critical parameter for CNS and oral drug discovery programs.
- [1] Sima-Lab. Technical Datasheet: CLogP 1.336 for 1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride. View Source
- [2] Nature Communications (2024). Isotopologues of potassium 2,2,2-trifluoroethoxide for applications in positron emission tomography and beyond. View Source
